DHPCC-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H10N2O |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

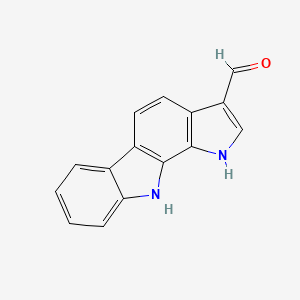

1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde |

InChI |

InChI=1S/C15H10N2O/c18-8-9-7-16-14-10(9)5-6-12-11-3-1-2-4-13(11)17-15(12)14/h1-8,16-17H |

InChI Key |

VWNCOFUKBTYAON-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C(=CN4)C=O |

Origin of Product |

United States |

Foundational & Exploratory

DHPCC-9 Mechanism of Action in Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of DHPCC-9, a potent and selective inhibitor of PIM kinases, in the context of prostate cancer. This compound has demonstrated significant preclinical efficacy in cellular and in vivo models of prostate cancer by targeting key signaling pathways involved in cell migration, invasion, and survival. This document consolidates available data on its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. The information presented herein is intended to support further research and development of PIM kinase inhibitors as a therapeutic strategy for advanced prostate cancer.

Introduction to this compound and PIM Kinases in Prostate Cancer

Prostate cancer is a leading cause of cancer-related mortality in men, with metastatic disease being the primary driver of poor outcomes. The PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases, comprising PIM-1, PIM-2, and PIM-3, are crucial regulators of cell proliferation, survival, and motility.[1][2] Elevated expression of PIM kinases is observed in various human cancers, including prostate cancer, where it correlates with tumor aggressiveness and poor prognosis.

This compound (1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde) is a small molecule compound identified as a potent and selective inhibitor of all three PIM kinase family members.[3] Its ability to modulate PIM kinase activity provides a targeted approach to disrupt the signaling pathways that contribute to prostate cancer progression. This guide details the molecular mechanism of this compound, focusing on its effects on downstream signaling cascades, particularly the PIM-NFATc1 axis, and its impact on the invasive phenotype of prostate cancer cells.

Core Mechanism of Action of this compound

The primary mechanism of action of this compound in prostate cancer is the direct inhibition of PIM kinase enzymatic activity. PIM kinases are constitutively active and do not require activating phosphorylation, making them attractive therapeutic targets. This compound exerts its effects by competing with ATP for binding to the kinase domain of PIM proteins, thereby preventing the phosphorylation of downstream substrates.

Inhibition of PIM Kinase Substrate Phosphorylation

A key downstream effector of PIM kinases is the pro-apoptotic protein Bad (Bcl-2-associated death promoter). Phosphorylation of Bad by PIM kinases inhibits its pro-apoptotic function. This compound treatment leads to a dose-dependent reduction in the phosphorylation of Bad at serine 112, a known PIM kinase target site.[4] This inhibition of Bad phosphorylation restores its pro-apoptotic activity, contributing to the anti-cancer effects of this compound.

Impact on the PIM-NFATc1 Signaling Pathway

The Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) is a transcription factor that plays a significant role in cancer cell migration and invasion. PIM kinases have been shown to phosphorylate NFATc1, which enhances its transcriptional activity.[5] this compound disrupts this signaling axis by inhibiting PIM-mediated phosphorylation of NFATc1. This leads to a reduction in the expression of NFATc1 target genes, such as Integrin Alpha 5 (ITGA5), which are involved in cell adhesion and motility. The abrogation of NFATc-dependent migration is a critical component of this compound's anti-metastatic potential.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in prostate cancer models.

Table 1: In Vitro Efficacy of this compound on PC-3 Prostate Cancer Cells

| Parameter | This compound Concentration | Effect | Reference |

| Cell Migration | 10 µM | Significant reduction in wound closure after 24h | |

| Cell Invasion | 10 µM | Significant inhibition of invasion through Matrigel | |

| Cell Viability (MTT Assay) | 10 µM | No significant effect on metabolic activity or viability | |

| Bad Phosphorylation (Ser112) | 1-10 µM | Dose-dependent reduction |

Table 2: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model

| Animal Model | Treatment | Effect on Tumor Volume | Effect on Metastasis | Reference |

| Orthotopic PC-3/PIM-3 xenografts in athymic nude mice | 50 mg/kg this compound daily | Significant decrease in tumor volume | Drastic decrease in metastases to lymph nodes and lungs |

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action Signaling Pathway

Caption: this compound inhibits PIM kinases, preventing phosphorylation of Bad and NFATc1.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for in vitro and in vivo evaluation of this compound in prostate cancer.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature and supplemented with standard laboratory procedures.

Cell Culture

-

Cell Line: PC-3 human prostate cancer cells.

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency using a 0.25% trypsin-EDTA solution.

Western Blot Analysis for Phosphorylated Proteins

-

Cell Lysis: PC-3 cells are treated with this compound or DMSO (vehicle control) for the desired time. Cells are then washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-phospho-Bad (Ser112), anti-Bad, anti-PIM-1, anti-GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Cell Migration (Wound Healing) Assay

-

Cell Seeding: PC-3 cells are seeded in a 6-well plate and grown to form a confluent monolayer.

-

Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch ("wound") in the cell monolayer.

-

Treatment: The cells are washed with PBS to remove debris and then incubated with culture medium containing this compound or DMSO.

-

Imaging and Analysis: Images of the wound are captured at 0 hours and at subsequent time points (e.g., 24 hours). The area of the wound is measured, and the percentage of wound closure is calculated to quantify cell migration.

Cell Invasion (Boyden Chamber) Assay

-

Chamber Preparation: 8.0 µm pore size Transwell inserts are coated with Matrigel and allowed to solidify.

-

Cell Seeding: PC-3 cells are serum-starved, and a suspension of cells in serum-free medium containing this compound or DMSO is added to the upper chamber.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% FBS.

-

Incubation: The plate is incubated for 24-48 hours to allow for cell invasion.

-

Staining and Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Cell Viability (MTT) Assay

-

Cell Seeding: PC-3 cells are seeded in a 96-well plate.

-

Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound or DMSO.

-

MTT Addition: Following a 24-72 hour incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

-

Solubilization and Measurement: The formazan crystals formed by viable cells are solubilized with a solubilizing agent (e.g., DMSO). The absorbance is measured at 570 nm using a microplate reader.

Orthotopic Prostate Cancer Xenograft Model

-

Cell Preparation: PC-3 cells, potentially engineered to overexpress a PIM kinase (e.g., PIM-3), are harvested and resuspended in a mixture of serum-free medium and Matrigel.

-

Surgical Procedure: Male athymic nude mice are anesthetized. A small incision is made in the lower abdomen to expose the prostate. The cell suspension is injected into the dorsal lobe of the prostate.

-

Treatment: Once tumors are established (monitored by imaging or palpation), mice are treated daily with this compound (e.g., 50 mg/kg, intraperitoneally) or a vehicle control.

-

Monitoring and Endpoint: Tumor growth is monitored regularly. At the end of the study, mice are euthanized, and primary tumors and potential metastatic sites (e.g., lymph nodes, lungs) are collected for analysis (e.g., volume measurement, histology, immunohistochemistry).

Conclusion

This compound represents a promising therapeutic lead compound for the treatment of advanced prostate cancer. Its mechanism of action, centered on the inhibition of PIM kinases, effectively disrupts key signaling pathways that drive cancer cell migration and invasion. The preclinical data strongly support the continued investigation of this compound and other PIM kinase inhibitors as a targeted therapy to prevent or treat metastatic prostate cancer. Further studies are warranted to explore its clinical potential, including combination therapies with other anti-cancer agents.

References

- 1. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Counting & Health Analysis [sigmaaldrich.com]

- 3. Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PC3 Is a Cell Line Characteristic of Prostatic Small Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

DHPCC-9: A Technical Guide to its Downstream Targets and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

DHPCC-9 (1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde) is a potent and selective small molecule inhibitor of the Pim family of serine/threonine kinases.[1] These kinases (Pim-1, Pim-2, and Pim-3) are crucial regulators of cell survival, proliferation, and migration and are frequently overexpressed in various human cancers, making them attractive targets for therapeutic intervention.[2] This technical guide provides an in-depth overview of the downstream targets of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Direct Downstream Targets: Pim Kinases

The primary molecular targets of this compound are the three isoforms of the Pim kinase family. This compound exhibits inhibitory activity against all three members, with a slightly higher potency observed for Pim-1 and Pim-3 compared to Pim-2.[3]

Quantitative Data:

| Target | Metric | Value | Cell Line/System | Reference |

| Pim-1 dependent cell survival | IC50 | ~5 µM | FD/Pim44 cells | [4] |

| Pim-1 | IC50 | Not explicitly stated in the primary reference | In vitro kinase assay | |

| Pim-2 | IC50 | Not explicitly stated in the primary reference | In vitro kinase assay | |

| Pim-3 | IC50 | Not explicitly stated in the primary reference | In vitro kinase assay |

Key Downstream Signaling Pathways and Cellular Effects

By inhibiting Pim kinases, this compound modulates a cascade of downstream signaling events, leading to significant cellular effects, particularly in cancer cells. The most well-documented downstream effects include the inhibition of the pro-apoptotic protein Bad, and the suppression of cancer cell migration and invasion through the modulation of NFATc and CXCR4 signaling pathways.

Inhibition of Bad Phosphorylation

Pim kinases are known to phosphorylate the pro-apoptotic protein Bad at Ser112, which promotes its inactivation and sequestration by 14-3-3 proteins, thereby inhibiting apoptosis. This compound, by inhibiting Pim kinases, prevents the phosphorylation of Bad, leading to increased apoptosis.[4]

| Treatment | Relative Bad Phosphorylation (Ser112) | Cell Line | Reference |

| DMSO (Control) | 1.0 | FD/Pim44 | |

| 1 µM this compound | ~0.8 | FD/Pim44 | |

| 5 µM this compound | ~0.5 | FD/Pim44 | |

| 10 µM this compound | ~0.3 | FD/Pim44 |

Inhibition of Cancer Cell Migration and Invasion

A significant downstream effect of this compound is the reduction of cancer cell motility. This is achieved, at least in part, through the inhibition of Pim-mediated activation of NFATc (Nuclear Factor of Activated T-cells, cytoplasmic) transcription factors and the regulation of the CXCR4 chemokine receptor, both of which are key players in cell migration and invasion.

| Cell Line | Treatment | Effect on Cell Migration | Reference |

| PC-3 (Prostate Cancer) | 10 µM this compound | Significant reduction in wound closure after 24h | |

| UT-SCC-12A (Squamous Cell Carcinoma) | 10 µM this compound | Significant reduction in wound closure after 24h |

Signaling Pathway Diagrams

This compound Mechanism of Action

Caption: this compound inhibits Pim kinases, leading to downstream effects on apoptosis and cell migration.

Experimental Workflow: Analysis of Bad Phosphorylation

References

- 1. Pim-selective inhibitor this compound reveals Pim kinases as potent stimulators of cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Pim-selective inhibitor this compound reveals Pim kinases as potent stimulators of cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

DHPCC-9: A Potent and Selective Pim-1 Kinase Inhibitor for Cancer Therapy Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Pim family of serine/threonine kinases, particularly Pim-1, are crucial regulators of cell survival, proliferation, and migration, and their overexpression is frequently observed in various hematological malignancies and solid tumors. This central role in oncogenesis has established Pim-1 as a compelling target for cancer drug development. DHPCC-9 (1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde) has emerged as a potent and selective small molecule inhibitor of all three Pim kinase family members. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and a review of its effects in preclinical cancer models.

Introduction to Pim-1 Kinase and this compound

Pim-1 kinase is a constitutively active serine/threonine kinase that does not require post-translational modifications for its enzymatic activity. Its expression is primarily regulated at the transcriptional level by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Once expressed, Pim-1 phosphorylates a range of downstream substrates involved in critical cellular processes, thereby promoting cell cycle progression and inhibiting apoptosis.

This compound is a small molecule compound identified as a potent and selective inhibitor of the Pim kinase family.[1] It has been demonstrated to be effective in cell-based assays, where it impairs the anti-apoptotic functions of Pim-1 and inhibits the phosphorylation of its downstream targets.[1][2] Notably, this compound has been shown to reduce cancer cell migration and invasion, highlighting its potential as a therapeutic agent against metastatic cancers.[1]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Pim kinases. Crystallization studies have suggested that this compound binds to the ATP-binding pocket of Pim-1 kinase, specifically interacting with the conserved Lys67 residue in the active site. By occupying the ATP-binding site, this compound prevents the transfer of a phosphate group from ATP to the kinase's substrates, thereby inhibiting its catalytic activity. This inhibition of Pim kinase activity by this compound leads to the downstream effects observed in cancer cells, such as reduced phosphorylation of pro-apoptotic proteins like Bad.

Quantitative Inhibitory Data

The inhibitory activity of this compound against the three Pim kinase isoforms has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound, particularly against Pim-1 and Pim-3.

| Kinase Isoform | IC50 (nM) | Reference |

| Pim-1 | 12 | |

| Pim-2 | 51 | |

| Pim-3 | 10 |

Pim-1 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical Pim-1 signaling pathway and the point of intervention by this compound.

Caption: Pim-1 signaling pathway and this compound inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Pim-1 Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant Pim-1 kinase. A common method is a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human Pim-1 kinase

-

This compound

-

Pim-1 kinase substrate (e.g., a peptide derived from a known Pim-1 substrate like Bad)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in kinase buffer with a constant final concentration of DMSO (e.g., 1%).

-

Reaction Setup: In a 384-well plate, add in the following order:

-

1 µL of this compound solution (or DMSO for control).

-

2 µL of Pim-1 kinase solution.

-

2 µL of a mixture of the substrate peptide and ATP.

-

-

Kinase Reaction: Incubate the plate at room temperature for 1 hour.

-

Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Read Plate: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Bad Phosphorylation

This experiment determines the effect of this compound on the phosphorylation of a key Pim-1 substrate, Bad, in a cellular context.

Materials:

-

Cancer cell line expressing Pim-1 (e.g., PC-3 prostate cancer cells)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Bad (Ser112), anti-total-Bad, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (and a DMSO control) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Bad (Ser112) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against total Bad and a loading control like GAPDH.

-

Data Analysis: Quantify the band intensities using image analysis software. Calculate the ratio of phosphorylated Bad to total Bad (or the loading control) for each treatment condition.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

Adherent cancer cell line (e.g., PC-3 or UT-SCC-12A)

-

This compound

-

6-well plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.

-

Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the cells with PBS to remove any detached cells.

-

Treatment: Add fresh media containing different concentrations of this compound (or DMSO as a control).

-

Imaging: Immediately capture an image of the wound at time 0. Then, incubate the plate and capture images of the same wound area at regular intervals (e.g., every 6-8 hours) for up to 48 hours.

-

Data Analysis: Measure the width of the wound at each time point for each treatment condition. Calculate the percentage of wound closure over time. Compare the migration rate of this compound-treated cells to the control cells.

Cell Invasion Assay (Boyden Chamber Assay)

This assay evaluates the effect of this compound on the ability of cancer cells to invade through an extracellular matrix barrier.

Materials:

-

Cancer cell line

-

This compound

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Matrigel or a similar basement membrane matrix

-

Serum-free media and media with a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol and crystal violet)

Procedure:

-

Coating Inserts: Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Cell Preparation: Culture cells to sub-confluency, then serum-starve them for several hours. Harvest the cells and resuspend them in serum-free media containing different concentrations of this compound (or DMSO).

-

Assay Setup:

-

Add media containing a chemoattractant to the lower chamber of the 24-well plate.

-

Place the Matrigel-coated inserts into the wells.

-

Add the cell suspension in serum-free media with this compound to the upper chamber of the inserts.

-

-

Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

-

Removal of Non-invading Cells: After incubation, carefully remove the non-invading cells from the top surface of the insert membrane with a cotton swab.

-

Fixing and Staining: Fix the invading cells on the bottom surface of the membrane with methanol and then stain them with crystal violet.

-

Imaging and Quantification: Take pictures of the stained cells on the bottom of the membrane using a microscope. Count the number of invaded cells in several random fields of view.

-

Data Analysis: Compare the number of invaded cells in the this compound-treated groups to the control group.

Experimental Workflow for this compound Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of this compound as a Pim-1 kinase inhibitor.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a valuable research tool for investigating the biological roles of Pim kinases and a promising lead compound for the development of novel anti-cancer therapeutics. Its high potency and selectivity, coupled with its demonstrated efficacy in inhibiting key cancer-related processes such as survival, migration, and invasion, underscore its potential. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the therapeutic applications of this compound and other Pim kinase inhibitors. Further in vivo studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to establish its efficacy and safety in relevant animal models of cancer.

References

Biological Effects of DHPCC-9 on Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DHPCC-9 (1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde) is a potent, cell-permeable small molecule inhibitor targeting the Pim family of serine/threonine kinases.[1] These kinases are frequently overexpressed in a wide range of hematological and solid tumors, where they play a crucial role in promoting cell survival, proliferation, and motility.[1][2] this compound exerts its biological effects by competitively binding to the ATP-binding pocket of Pim kinases, leading to the inhibition of their catalytic activity.[3] This guide provides a comprehensive technical overview of the cellular effects of this compound, focusing on its impact on key signaling pathways, and presents quantitative data and detailed experimental protocols relevant to its study. The data indicates that this compound is a valuable tool for investigating Pim kinase function and a promising scaffold for the development of novel anticancer therapeutics.[2]

Molecular Mechanism of Action

This compound functions as a potent and selective ATP-competitive inhibitor of all three Pim kinase family members (Pim-1, Pim-2, and Pim-3). Crystallization studies suggest that this compound binds to the ATP-binding site, interacting with key residues such as the conserved Lys67 in the Pim-1 active site. This occupation of the ATP pocket prevents the kinase from binding its natural substrate, ATP, thereby inhibiting the phosphorylation of downstream target proteins. It is crucial to note that this compound reduces the activity of Pim kinases without altering their protein expression levels within the cell.

Core Biological Effects and Signaling Pathways

This compound's inhibition of Pim kinases triggers significant downstream effects on critical cellular processes, including apoptosis, cell migration, and proliferation.

Impairment of Anti-Apoptotic Signaling

Pim kinases promote cell survival by phosphorylating and inactivating pro-apoptotic proteins, most notably Bad. Phosphorylation of Bad on serine 112 (Ser112) by Pim-1 leads to its sequestration by 14-3-3 proteins, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. By inhibiting Pim-1, this compound prevents the phosphorylation of Bad. Unphosphorylated Bad is free to antagonize Bcl-2/Bcl-xL, leading to the release of pro-apoptotic factors from the mitochondria and subsequent caspase activation. This compound has been shown to effectively impair the anti-apoptotic effects of Pim-1 in cytokine-deprived myeloid cells.

Reduction of Cancer Cell Migration and Invasion

A novel function for Pim kinases revealed through the use of this compound is their role as potent stimulators of cancer cell migration and invasion.

-

Direct Effect: Treatment with this compound significantly slows the migration of prostate cancer (PC-3) and squamocellular carcinoma (UT-SCC-12A) cells. This effect is directly attributable to Pim inhibition, as silencing Pim expression with siRNA yields similar results, while Pim overexpression enhances motility.

-

NFATc Pathway: The pro-migratory effects of Pim kinases are, at least in part, mediated by Nuclear Factor of Activated T-cells (NFATc) transcription factors. This compound has been shown to abrogate NFATc-dependent cell migration.

Attenuation of Cell Proliferation and Tumor Growth

In vivo studies using orthotopic prostate tumor xenografts demonstrate that this compound can effectively reduce tumor growth. Treatment of mice with this compound led to a significant decrease in the volume of Pim-3-overexpressing tumors and a reduction in the number of mitotic cells within these tumors, indicating an anti-proliferative effect.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in both biochemical and cell-based assays. While specific nanomolar IC50 values against the individual Pim isoforms are reported in foundational studies, cellular assays provide context for its biological effectiveness.

Table 1: Biochemical and Cellular Inhibitory Activity of this compound

| Assay Type | Target / Process | Cell Line | IC50 Value | Reference |

|---|---|---|---|---|

| Biochemical | Pim-1, Pim-2, Pim-3 | N/A | Low nM range |

| Cell-Based | Pim-1-dependent cell survival | Cytokine-deprived myeloid cells | 4 - 6 µM | |

Table 2: Cellular Effects of this compound in Functional Assays

| Process Affected | Cell Line(s) | Concentration Used | Observation | Reference(s) |

|---|---|---|---|---|

| Cell Migration | PC-3, UT-SCC-12A | 10 µM | Significant reduction in wound closure | |

| Cell Invasion | PC-3 | 10 µM | Efficiently inhibited invasion through matrigel | |

| Bad Phosphorylation | FDCP1-derived | 1 - 10 µM | Dose-dependent reduction in p-Bad (Ser112) |

| Tumor Growth (In Vivo) | PC-3 Xenograft | 50 mg/kg (daily) | Significant decrease in tumor volume | |

Key Experimental Protocols

Protocol: In Vitro Bad Phosphorylation Assay

This assay determines the ability of this compound to inhibit the intracellular phosphorylation of a known Pim kinase substrate, Bad.

-

Cell Culture & Transfection: Culture IL-3-dependent myeloid cells (e.g., FDCP1 cells stably expressing Pim-1) under standard conditions. Transiently transfect cells with a GST-Bad expression vector using a suitable transfection reagent.

-

Cytokine Deprivation & Inhibitor Treatment: 24 hours post-transfection, withdraw IL-3 from the culture medium to induce apoptosis. Immediately treat cells with either DMSO (vehicle control) or increasing concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for a defined period (e.g., 6 hours).

-

Protein Lysis & Pulldown: Harvest cells and lyse them in a suitable buffer. Precipitate the GST-Bad fusion protein from the lysate using glutathione-Sepharose beads.

-

Western Blotting: Elute the protein from the beads and separate the samples via SDS-PAGE. Transfer to a PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated Bad (e.g., anti-p-Bad Ser112). Subsequently, strip the membrane and re-probe with an antibody against total Bad or GST to confirm equal loading.

-

Analysis: Quantify the band intensities for phosphorylated and total Bad. Calculate the relative level of phosphorylation in this compound-treated samples compared to the DMSO control.

Protocol: Cell Migration Scratch Assay

This assay provides a straightforward method to assess the effect of this compound on cancer cell motility.

-

Cell Seeding: Seed adherent cancer cells (e.g., PC-3) in a multi-well plate and grow them to form a confluent monolayer.

-

Inhibitor Pre-treatment: Treat the cells with either DMSO (vehicle control) or this compound (e.g., 10 µM) for 2 hours.

-

Wound Creation: Create a uniform, straight "scratch" through the center of the monolayer using a sterile 10 µl or 200 µl pipette tip.

-

Imaging: Immediately after creating the wound (T=0), wash the wells with PBS to remove dislodged cells and replace with fresh media containing the respective inhibitor or control. Acquire images of the wound using an inverted microscope.

-

Incubation and Monitoring: Return the plate to the incubator. Acquire additional images of the same fields at regular intervals (e.g., 8, 16, 24 hours).

-

Analysis: Measure the width of the cell-free area at each time point for both control and treated samples. Calculate the percentage of wound closure relative to the initial wound area at T=0.

Protocol: In Vivo Orthotopic Xenograft Study

This protocol evaluates the anti-tumor efficacy of this compound in a biologically relevant animal model.

-

Cell Preparation: Use prostate cancer cells (e.g., PC-3) that may be stably transfected to overexpress a Pim isoform (e.g., Pim-3) or an empty vector control.

-

Orthotopic Inoculation: Under anesthesia, surgically inoculate the prepared cancer cells directly into the prostates of male athymic nude mice.

-

Treatment Regimen: After a period to allow tumor establishment, randomize the mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg, dissolved in DMSO) or the vehicle control (DMSO) daily via intraperitoneal injection.

-

Tumor Monitoring: Monitor the health and body weight of the mice regularly.

-

Endpoint Analysis: After a pre-determined treatment period (e.g., 3 weeks), sacrifice the mice. Surgically resect the tumors and measure their volume and weight.

-

Metastasis & Histology: Collect relevant organs (e.g., lymph nodes, lungs) to analyze for the presence of metastases. Fix tumor tissues in formalin, embed in paraffin, and perform histological analyses, such as staining for mitotic markers (e.g., phospho-histone H3) to assess proliferation.

Conclusion

This compound is a well-characterized and selective inhibitor of the oncogenic Pim kinase family. Its ability to block key downstream signaling pathways results in the induction of apoptosis, a significant reduction in cancer cell migration and invasion, and the attenuation of tumor growth in vivo. The detailed data and protocols presented herein underscore the utility of this compound as a critical research tool for dissecting Pim kinase biology and serve as a foundation for the development of next-generation inhibitors for cancer therapy.

References

DHPCC-9: A Technical Guide to a Potent Pim Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DHPCC-9 (1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde) is a potent and selective small molecule inhibitor of the Pim kinase family (Pim-1, Pim-2, and Pim-3), a group of serine/threonine kinases implicated in the regulation of cell proliferation, survival, and migration. Overexpression of Pim kinases is associated with tumorigenesis and poor prognosis in various cancers, making them an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its role in the Pim kinase signaling pathway.

Chemical Structure and Properties

This compound is a heterocyclic organic compound with a pyrrolocarbazole core. Its chemical and physical properties are summarized in the tables below.

Chemical Identification

| Property | Value |

| IUPAC Name | 1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde |

| Synonyms | DHPCC9 |

| CAS Number | 1192248-37-5 |

| Chemical Formula | C₁₅H₁₀N₂O |

| Molecular Weight | 234.25 g/mol |

| SMILES | O=Cc1c[nH]c2c1cc(c3c2[nH]c4ccccc34) |

| InChI Key | VWNCOFUKBTYAON-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value |

| Physical State | Solid powder |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term storage. |

Mechanism of Action: Pim Kinase Inhibition

This compound exerts its biological effects by inhibiting the kinase activity of all three Pim family members.[1] Pim kinases are constitutively active and their activity is primarily regulated at the level of protein expression. They do not require an activating phosphorylation event, which distinguishes them from many other kinases.

The Pim kinase signaling pathway plays a crucial role in cell survival and proliferation. Upstream signaling, primarily through the JAK/STAT pathway, leads to the transcription of Pim kinases. Once expressed, Pim kinases phosphorylate a variety of downstream substrates, leading to the promotion of cell survival and inhibition of apoptosis. One of the key downstream targets is the pro-apoptotic protein Bad. Phosphorylation of Bad by Pim kinases inhibits its pro-apoptotic function, thereby promoting cell survival.[1][2][3]

This compound, as a Pim kinase inhibitor, blocks this phosphorylation cascade, leading to the activation of apoptotic pathways and a reduction in cell migration and invasion.[2]

Pim Kinase Signaling Pathway

The following diagram illustrates the simplified Pim kinase signaling pathway and the point of intervention by this compound.

Caption: this compound inhibits Pim kinase, preventing Bad phosphorylation and promoting apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against Pim kinases.

Materials:

-

Recombinant human Pim-1, Pim-2, and Pim-3 enzymes

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

This compound (dissolved in DMSO)

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the kinase, substrate, and this compound (or DMSO as a vehicle control) in kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

Prostate cancer cell lines (e.g., PC-3 or DU145)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

6-well plates

-

Sterile 200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Seed prostate cancer cells in 6-well plates and grow to confluence.

-

Create a "wound" in the cell monolayer by scratching with a sterile 200 µL pipette tip.

-

Wash the cells with PBS to remove detached cells.

-

Add fresh culture medium containing either this compound (e.g., 10 µM) or DMSO (vehicle control).

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., 8, 16, and 24 hours).

-

Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Apoptosis (Annexin V) Assay

This assay quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

This compound (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells (including any floating cells in the medium) by trypsinization.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Western Blot for Phospho-Bad

This experiment determines the effect of this compound on the phosphorylation of the Pim kinase substrate, Bad.

Materials:

-

Cell line expressing Pim kinases (e.g., FD/Pim44 cells)

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Bad (Ser112), anti-Bad, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat cells with increasing concentrations of this compound or DMSO for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-Bad (Ser112).

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with antibodies against total Bad and a loading control (e.g., GAPDH) to ensure equal protein loading.

Experimental Workflows

The following diagrams illustrate the workflows for the cell migration and apoptosis assays.

Wound Healing Assay Workflow

References

- 1. Pim-selective inhibitor this compound reveals Pim kinases as potent stimulators of cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pim-selective inhibitor this compound reveals Pim kinases as potent stimulators of cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Role of DHPCC-9 in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DHPCC-9, a potent and selective inhibitor of Pim family kinases, has emerged as a significant modulator of apoptosis. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound induces programmed cell death, supported by experimental data and detailed protocols. By inhibiting the anti-apoptotic functions of Pim kinases, this compound disrupts key survival pathways, leading to the activation of the intrinsic apoptotic cascade. This document summarizes the current understanding of this compound's role in apoptosis, presents available quantitative data, and offers comprehensive methodologies for its investigation.

Introduction to this compound and Pim Kinases in Apoptosis

This compound (1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde) is a small molecule inhibitor that demonstrates high selectivity for all three members of the Pim kinase family: Pim-1, Pim-2, and Pim-3.[1] Pim kinases are constitutively active serine/threonine kinases that are frequently overexpressed in a variety of human cancers. They play a crucial role in promoting cell survival, proliferation, and resistance to apoptosis.[1]

The anti-apoptotic function of Pim kinases is primarily executed through the phosphorylation of key proteins involved in the cell death machinery. One of the most well-characterized substrates of Pim kinases is the pro-apoptotic Bcl-2 family member, Bad (Bcl-2-associated death promoter). By phosphorylating Bad, Pim kinases prevent it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. This action sequesters Bad in the cytoplasm, thereby promoting cell survival.

This compound, by inhibiting Pim kinase activity, prevents the phosphorylation of Bad. This allows dephosphorylated Bad to heterodimerize with Bcl-2 and Bcl-xL, liberating the pro-apoptotic proteins Bax and Bak. The subsequent oligomerization of Bax and Bak at the mitochondrial outer membrane leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately culminating in apoptosis.

Quantitative Data on this compound-Induced Apoptosis

Table 1: Effect of this compound on Bad Phosphorylation

The following table summarizes the observed effect of this compound on the phosphorylation of a key pro-apoptotic protein, Bad. The data is derived from Western blot analysis where a decrease in the phosphorylated form of Bad indicates the inhibitory action of this compound on Pim kinase.

| Concentration of this compound | Relative Level of Phosphorylated Bad (Ser112) | Cell Line | Reference |

| 0 µM (Control) | High | FD/Pim44 | [2] |

| 1 µM | Reduced | FD/Pim44 | [2] |

| 5 µM | Significantly Reduced | FD/Pim44 | [2] |

| 10 µM | Markedly Reduced | FD/Pim44 |

Note: The data presented is a qualitative summary based on visual inspection of Western blot images from the cited literature. Specific numerical quantification was not provided in the source.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptotic Signaling Pathway

The mechanism of this compound-induced apoptosis centers on the inhibition of the Pim kinase survival pathway. The following diagram illustrates the key molecular events.

Caption: this compound inhibits Pim kinase, preventing Bad phosphorylation and promoting apoptosis.

Experimental Workflow for Investigating this compound Induced Apoptosis

The following diagram outlines a typical experimental workflow to assess the pro-apoptotic activity of this compound.

Caption: Workflow for assessing this compound's apoptotic effects.

Experimental Protocols

Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol is for the detection of early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells by flow cytometry.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluence and treat with various concentrations of this compound for the desired time points. Include a vehicle-treated control.

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

-

Use appropriate compensation controls for FITC and PI.

-

Gate on the cell population and analyze the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic).

-

Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

-

Caspase-Glo® 3/7 Assay System (or equivalent)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Plating and Treatment:

-

Seed cells in a white-walled 96-well plate at a density appropriate for your cell line.

-

Treat cells with a range of this compound concentrations and for various durations. Include untreated and vehicle-treated controls.

-

-

Assay Reagent Preparation:

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

-

Lysis and Caspase Activity Measurement:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with no cells) from all readings.

-

Normalize the caspase activity to the number of cells if necessary (e.g., by performing a parallel cell viability assay).

-

Western Blot Analysis for Apoptotic Proteins

This protocol is for the detection of changes in the expression levels of key apoptotic proteins, such as Bcl-2 family members and cleaved caspases.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-phospho-Bad, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Treat cells with this compound as described previously.

-

Wash cells with cold PBS and lyse them in ice-cold lysis buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Signal Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Conclusion

This compound represents a promising tool for inducing apoptosis in cancer cells through the targeted inhibition of Pim kinases. Its mechanism of action, primarily through the dephosphorylation of the pro-apoptotic protein Bad, provides a clear rationale for its therapeutic potential. While further studies are needed to generate comprehensive quantitative data on its apoptotic effects across various cancer types, the methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the role of this compound in apoptosis and to evaluate its efficacy as a potential anti-cancer agent. The continued exploration of this compound and other Pim kinase inhibitors will undoubtedly contribute to the development of novel and effective cancer therapies.

References

DHPCC-9: A Potent and Selective Pan-Pim Kinase Inhibitor

An In-depth Technical Guide on the Selectivity of DHPCC-9 for Pim Kinases

This technical guide provides a comprehensive overview of the selectivity profile of this compound, a small molecule inhibitor of the Pim kinase family. This compound, chemically identified as 1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde, has emerged as a valuable tool for studying the physiological roles of Pim kinases and as a promising scaffold for the development of anti-cancer therapeutics. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of this compound.

Introduction to Pim Kinases

The Pim (Proviral Integration site for Moloney murine leukemia virus) kinase family consists of three highly homologous serine/threonine kinases: Pim-1, Pim-2, and Pim-3. These kinases are key regulators of several cellular processes, including cell survival, proliferation, and migration.[1] Elevated expression of Pim kinases has been observed in various hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[1]

Selectivity Profile of this compound

This compound has been identified as a potent, ATP-competitive inhibitor of all three Pim kinase family members. Biochemical assays have demonstrated its high affinity for these kinases, with a slight preference for Pim-1 and Pim-3 over Pim-2.

Table 1: In Vitro Inhibitory Activity of this compound against Pim Kinases

| Kinase | IC50 (nM) | % Inhibition at 10 µM |

| Pim-1 | 12 | 98% |

| Pim-2 | 51 | 93% |

| Pim-3 | 10 | 99% |

Data sourced from Santio et al., 2010.

Further studies have indicated a high degree of selectivity for this compound. In a broad kinase panel screen, this compound showed minimal activity against 88 other kinases when tested at a concentration of 10 µM, where it potently inhibits the Pim kinases.

Signaling Pathway Context

Pim kinases are downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Once expressed, they phosphorylate a range of downstream substrates, including the pro-apoptotic protein Bad, thereby promoting cell survival.

Caption: Simplified Pim kinase signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of the selectivity of this compound for Pim kinases involves several key experimental methodologies.

Biochemical Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of this compound for each Pim kinase isoform.

Materials:

-

Recombinant human Pim-1, Pim-2, and Pim-3 enzymes.

-

Kinase-specific peptide substrate.

-

ATP (Adenosine triphosphate).

-

This compound serially diluted in DMSO.

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

384-well assay plates.

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the kinase and peptide substrate solution to each well.

-

Incubate for a short period at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent quantifies the amount of ADP produced, which is proportional to kinase activity.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a nonlinear regression model to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the engagement of a drug with its target protein in a cellular environment.

Objective: To confirm that this compound directly binds to Pim kinases within intact cells.

Materials:

-

Cancer cell line expressing Pim kinases (e.g., PC-3).

-

This compound.

-

Cell culture medium and supplements.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer with protease and phosphatase inhibitors.

-

Equipment for heating cell lysates to a precise temperature gradient.

-

SDS-PAGE and Western blotting reagents.

-

Antibodies specific for Pim-1, Pim-2, and Pim-3.

Procedure:

-

Culture cells to a suitable confluency.

-

Treat the cells with this compound or vehicle (DMSO) for a specified duration.

-

Harvest the cells, wash with PBS, and resuspend in lysis buffer.

-

Divide the cell lysate into aliquots and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

-

Cool the samples and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble Pim kinase in each sample by Western blotting using specific antibodies.

-

The binding of this compound to Pim kinases will increase their thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.

Caption: Workflow for determining this compound selectivity and target engagement.

Conclusion

This compound is a potent and selective pan-inhibitor of the Pim kinase family. Its high affinity for Pim-1, Pim-2, and Pim-3, coupled with low activity against a broad panel of other kinases, makes it an invaluable research tool for elucidating the roles of Pim kinases in health and disease. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other Pim kinase inhibitors.

References

The Impact of DHPCC-9 on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment (TME) presents a complex and dynamic landscape that significantly influences cancer progression, metastasis, and therapeutic response. The serine/threonine kinase Pim-1, a key proto-oncogene, has emerged as a critical regulator of not only cancer cell intrinsic properties but also the surrounding stromal and immune cells. DHPCC-9 (1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde), a potent and selective inhibitor of all Pim kinase family members, has demonstrated significant anti-neoplastic effects by directly targeting cancer cells. This technical guide delves into the multifaceted impact of this compound on the tumor microenvironment, extrapolating from the established roles of Pim kinases in modulating immune responses, shaping the extracellular matrix, and influencing the activity of cancer-associated fibroblasts. Through a comprehensive review of preclinical data, this document provides a detailed overview of the mechanisms through which this compound is poised to remodel the TME, thereby offering a promising strategy for cancer therapy.

Introduction to this compound and the Tumor Microenvironment

The tumor microenvironment is a complex ecosystem composed of cancer cells, stromal cells such as cancer-associated fibroblasts (CAFs), endothelial cells, and a diverse array of immune cells, all embedded within the extracellular matrix (ECM). This intricate network engages in a dynamic interplay that can either restrain or promote tumor growth and dissemination. Pim kinases, a family of constitutively active serine/threonine kinases (Pim-1, Pim-2, and Pim-3), are frequently overexpressed in a wide range of hematological and solid tumors. Their activity is associated with the promotion of cell survival, proliferation, and resistance to apoptosis.

This compound is a small molecule inhibitor that potently and selectively targets all three Pim kinase isoforms.[1] While initial studies have focused on its direct effects on cancer cell motility and invasion[1], a growing body of evidence on the role of Pim kinases in the TME suggests that the therapeutic potential of this compound extends to modulating the tumor-supportive environment. This guide will explore the impact of this compound on the key components of the TME, including the immune landscape, cancer-associated fibroblasts, and the extracellular matrix.

Impact on the Immune Microenvironment

Pim kinases are crucial regulators of immune cell function. Their inhibition by this compound is predicted to reverse the immunosuppressive nature of the TME and enhance anti-tumor immunity.

T-Cell Modulation

Pim kinases play a significant role in T-cell activation, differentiation, and survival. Inhibition of Pim kinases has been shown to enhance T-cell-mediated anti-tumor responses.

-

Enhanced T-Cell Activation and Memory Formation: Pim kinase inhibition promotes the differentiation of T cells into a central memory (Tcm) phenotype, which is associated with a more durable anti-tumor response. This is accompanied by an upregulation of activation markers.

| Parameter | Treatment | Fold Change/Effect | Cell Type | Reference |

| CD8+ T-cell Activation | Pim Kinase Inhibitor (AZD1208) | Increased expression of IFNγ and Gzmb | Tumor-infiltrating CD8+ T cells | Inferred from Pim kinase inhibition studies |

| T-cell Memory Phenotype | Pim Kinase Inhibitor (AZD1208) | Increased percentage of CD44+CD62L+ Tcm cells | Murine T cells | Inferred from Pim kinase inhibition studies |

| PD-1 Expression | Pim Kinase Inhibitor (AZD1208) | Decreased expression on T cells | Murine T cells | Inferred from Pim kinase inhibition studies |

Experimental Protocol: In Vitro T-Cell Activation Assay

This protocol outlines a general method for assessing the effect of a kinase inhibitor on T-cell activation.

-

Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) or purified T-cells and culture in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Plate Coating: Coat a 96-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C.

-

Compound Treatment: Pre-incubate the T-cells with varying concentrations of this compound or a vehicle control (DMSO) for 1 hour.

-

T-cell Stimulation: Seed the pre-treated T-cells onto the anti-CD3 coated plate. Add soluble anti-human CD28 antibody (e.g., 1-2 µg/mL) to the culture medium to provide co-stimulation.

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell activation markers (e.g., CD25, CD69, IFN-γ). Analyze the expression of these markers using flow cytometry.

Signaling Pathway: Pim Kinase Inhibition in T-Cells

Caption: this compound inhibits Pim kinase, leading to reduced mTOR signaling and glycolysis, which in turn promotes a shift from effector to central memory T-cell differentiation and decreased PD-1 expression, ultimately enhancing anti-tumor immunity.

Macrophage Repolarization

Tumor-associated macrophages (TAMs) often adopt a pro-tumoral M2-like phenotype, contributing to immunosuppression and tumor progression. Pim kinases are implicated in maintaining this M2 polarization.

-

Shift from M2 to M1 Phenotype: Inhibition of Pim kinases can skew TAMs towards a pro-inflammatory, anti-tumoral M1-like phenotype. This is characterized by the upregulation of M1 markers and the downregulation of M2 markers.

| Parameter | Treatment | Fold Change/Effect | Cell Type | Reference |

| M1 Polarization | Pim Kinase Inhibitor | Increased expression of M1 markers (e.g., CD86, iNOS) | Bone marrow-derived macrophages | Inferred from Pim kinase inhibition studies |

| M2 Polarization | Pim Kinase Inhibitor | Decreased expression of M2 markers (e.g., CD206, Arg1) | Bone marrow-derived macrophages | Inferred from Pim kinase inhibition studies |

| Inflammasome Activation | Pim Kinase Inhibitor | Suppression of inflammasome activation and IL-1β release | Bone marrow-derived macrophages | Inferred from Pim kinase inhibition studies |

Experimental Protocol: Macrophage Polarization Assay

This protocol describes a general method to assess the effect of a kinase inhibitor on macrophage polarization.

-

Cell Culture: Isolate bone marrow-derived macrophages (BMDMs) or use a macrophage cell line (e.g., RAW 264.7).

-

M2 Polarization: Culture the macrophages in the presence of M-CSF for several days to differentiate them into M0 macrophages. Then, polarize the M0 macrophages to an M2 phenotype by treating them with IL-4 and IL-13.

-

Compound Treatment: Treat the M2-polarized macrophages with different concentrations of this compound or a vehicle control for 24-48 hours.

-

Analysis:

-

Flow Cytometry: Stain the cells with antibodies against M1 (e.g., CD86, MHC-II) and M2 (e.g., CD206, CD163) surface markers and analyze by flow cytometry.

-

qRT-PCR: Extract RNA and perform quantitative real-time PCR to measure the expression of M1 (e.g., Nos2, Tnf) and M2 (e.g., Arg1, Mrc1) associated genes.

-

ELISA: Collect the culture supernatant and measure the concentration of M1 (e.g., TNF-α, IL-12) and M2 (e.g., IL-10) cytokines using ELISA kits.

-

Signaling Pathway: this compound in Macrophage Polarization

Caption: this compound inhibits Pim kinase in macrophages, leading to a shift from a pro-tumoral M2 to an anti-tumoral M1 phenotype and reduced inflammasome activation, thereby alleviating immunosuppression and promoting an anti-tumor response.

Impact on Cancer-Associated Fibroblasts and the Extracellular Matrix

CAFs are key contributors to the desmoplastic reaction in many solid tumors, leading to a dense ECM that promotes tumor progression and impedes drug delivery. Pim-1 kinase has been identified as a regulator of CAF activation and ECM production.

Inhibition of CAF Activation

Pim-1 kinase promotes the differentiation of normal fibroblasts into CAFs, which are characterized by the expression of markers such as α-smooth muscle actin (α-SMA).

-

Reversal of CAF Phenotype: Inhibition of Pim kinase can revert the activated phenotype of CAFs back towards that of normal fibroblasts, reducing their tumor-promoting functions.

| Parameter | Treatment | Fold Change/Effect | Cell Type | Reference |

| CAF Differentiation | Pim Kinase Inhibitor | Decreased expression of α-SMA | Prostate fibroblasts | Inferred from Pim kinase inhibition studies |

| Myofibroblast Transition | Pim Kinase Inhibitor | Reversal of myofibroblast differentiation | Prostate fibroblasts | Inferred from Pim kinase inhibition studies |

Experimental Protocol: Cancer-Associated Fibroblast (CAF) Differentiation Assay

This protocol provides a general method for assessing the effect of a kinase inhibitor on CAF differentiation.

-

Cell Co-culture: Isolate normal human dermal fibroblasts and co-culture them with a cancer cell line (e.g., prostate cancer cells) or with conditioned medium from cancer cells to induce differentiation into CAFs.

-

Compound Treatment: Treat the co-cultures with various concentrations of this compound or a vehicle control for 48-72 hours.

-

Analysis:

-

Western Blot: Lyse the fibroblasts and perform Western blotting to detect the expression levels of CAF markers such as α-SMA, FAP, and vimentin.

-

Immunofluorescence: Fix and permeabilize the cells, then stain with antibodies against CAF markers. Visualize the expression and localization of these markers using fluorescence microscopy.

-

Modulation of Extracellular Matrix Deposition

CAFs are the primary source of ECM components in the TME, including collagens. Pim-1 kinase in fibroblasts has been shown to upregulate the expression and secretion of collagen.

-

Reduced Collagen Production: By inhibiting Pim kinase, this compound is expected to decrease the production and deposition of collagen by CAFs, thereby remodeling the tumor stroma.

| Parameter | Treatment | Fold Change/Effect | Cell Type | Reference |

| Collagen 1A1 Secretion | Pim-1 Overexpression | Increased secretion | Prostate fibroblasts | Inferred from Pim kinase inhibition studies |

| Collagen Production | Pim Kinase Inhibitor | Decreased production of type I collagen | Systemic Sclerosis Dermal Fibroblasts | Inferred from Pim kinase inhibition studies |

Experimental Protocol: Collagen Secretion Assay

This protocol outlines a general method for measuring collagen secretion from fibroblasts.

-

Cell Culture and Treatment: Culture fibroblasts (either normal fibroblasts, CAFs, or co-cultures) and treat with this compound or a vehicle control for a specified period (e.g., 48 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

Collagen Quantification:

-

Sircol Assay: Use a Sircol-based colorimetric assay to quantify the total soluble collagen in the supernatant.

-

ELISA: Use specific ELISA kits to measure the levels of different collagen types (e.g., Collagen I, Collagen III) in the supernatant.

-

Western Blot: Concentrate the supernatant and perform Western blotting to detect secreted collagen proteins.

-

Workflow: this compound's Impact on the Fibrotic Microenvironment

Caption: this compound inhibits Pim-1 kinase, preventing the differentiation of normal fibroblasts into CAFs and reducing collagen secretion. This leads to a remodeled, less dense ECM, which can improve drug delivery and immune cell infiltration.

Direct Impact on Cancer Cell Motility and Invasion

In addition to its effects on the TME, this compound directly inhibits the migration and invasion of cancer cells.

-

Inhibition of Cell Migration: this compound has been shown to significantly slow the migration of prostate and squamous cell carcinoma cells in wound healing assays.[2]

-

Reduction of Cell Invasion: this compound effectively inhibits the invasion of cancer cells through a Matrigel matrix.[1]

| Cell Line | Assay | Treatment | Inhibition of Migration/Invasion (%) | Reference |

| PC-3 (Prostate Cancer) | Wound Healing | 10 µM this compound | ~50% reduction in wound closure at 24h | [2] |

| UT-SCC-12A (Squamous Cell Carcinoma) | Wound Healing | 10 µM this compound | Significant reduction in wound closure at 24h | |

| PC-3 (Prostate Cancer) | Matrigel Invasion | 10 µM this compound | Significant inhibition of invasion |

Experimental Protocol: Wound Healing (Scratch) Assay

-

Cell Seeding: Seed cancer cells in a 24-well plate and grow to confluence.

-

Scratch Creation: Create a "scratch" or gap in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh medium containing this compound or a vehicle control.

-

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) until the scratch in the control wells is closed.

-

Analysis: Measure the area of the scratch at each time point using image analysis software to quantify the rate of cell migration.

Experimental Protocol: Matrigel Invasion Assay

-

Chamber Preparation: Coat the upper chamber of a Transwell insert with a layer of Matrigel.

-

Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Treatment: Add this compound or a vehicle control to the upper chamber with the cells.

-

Incubation: Incubate for 24-48 hours to allow for cell invasion through the Matrigel and the porous membrane.

-

Analysis: Remove non-invaded cells from the top of the membrane. Fix and stain the invaded cells on the bottom of the membrane. Count the number of invaded cells under a microscope.

Signaling Pathway: this compound Inhibition of Cancer Cell Migration

References

Preliminary Preclinical Studies of DHPCC-9 in Hematological Malignancies: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

DHPCC-9, a small molecule inhibitor of Pim family kinases, has emerged as a compound of interest in the preclinical exploration of novel therapeutic agents for hematological malignancies. Pim kinases, comprising three serine/threonine kinase isoforms (Pim-1, Pim-2, and Pim-3), are frequently overexpressed in various cancers, including leukemias and lymphomas, where they play a crucial role in promoting cell survival, proliferation, and resistance to apoptosis. This technical guide synthesizes the currently available preliminary data on this compound, focusing on its mechanism of action, preclinical efficacy in relevant cell models, and the experimental methodologies used to elucidate its activity. The information presented herein is intended to provide a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other Pim kinase inhibitors in the context of hematological cancers.

Introduction

The Pim family of serine/threonine kinases are key downstream effectors of many cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Their constitutive activity, driven by a lack of a regulatory domain, makes them critical mediators of oncogenic signals that contribute to cell cycle progression and the inhibition of apoptosis. Upregulated expression of Pim kinases is a known characteristic of numerous hematological malignancies, correlating with poor prognosis and making them an attractive target for therapeutic intervention.